molecular formula C9H16Cl2N2O B2841358 (2-Aminoethyl)(benzyloxy)amine dihydrochloride CAS No. 68496-54-8

(2-Aminoethyl)(benzyloxy)amine dihydrochloride

Cat. No.: B2841358
CAS No.: 68496-54-8
M. Wt: 239.14
InChI Key: RPUSEAZAXATRHG-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(benzyloxy)amine dihydrochloride: is a chemical compound with the molecular formula C9H16Cl2N2O . It is commonly used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of both amino and benzyloxy groups, making it a versatile intermediate in various chemical reactions.

Scientific Research Applications

Chemistry: (2-Aminoethyl)(benzyloxy)amine dihydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions between amino groups and biological molecules. It is also used in the synthesis of biologically active compounds.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)(benzyloxy)amine dihydrochloride typically involves the reaction of 2-aminoethanol with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-aminoethanol is replaced by the benzyloxy group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: (2-Aminoethyl)(benzyloxy)amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Reagents like or are used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of amides or other substituted derivatives.

Comparison with Similar Compounds

  • (2-Aminoethyl)benzylamine
  • (2-Aminoethyl)(phenyl)amine
  • (2-Aminoethyl)(methoxy)amine

Comparison: (2-Aminoethyl)(benzyloxy)amine dihydrochloride is unique due to the presence of both amino and benzyloxy groups, which confer distinct chemical properties. Compared to (2-Aminoethyl)benzylamine, the benzyloxy group provides additional reactivity and potential for hydrogen bonding. Compared to (2-Aminoethyl)(phenyl)amine, the benzyloxy group offers different steric and electronic effects. Compared to (2-Aminoethyl)(methoxy)amine, the benzyloxy group provides greater hydrophobicity and potential for aromatic interactions.

Properties

IUPAC Name

N'-phenylmethoxyethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c10-6-7-11-12-8-9-4-2-1-3-5-9;;/h1-5,11H,6-8,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUSEAZAXATRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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